molecular formula C11H15NO2 B3074378 2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol CAS No. 1019611-85-8

2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol

Cat. No.: B3074378
CAS No.: 1019611-85-8
M. Wt: 193.24 g/mol
InChI Key: RQTHFMDVISNDDB-UHFFFAOYSA-N
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Description

2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol is a phenolic derivative characterized by a methoxy group at the 2-position and a [(prop-2-en-1-yl)amino]methyl substituent at the 4-position of the benzene ring. This structural motif distinguishes it from related compounds like eugenol (2-methoxy-4-(prop-2-en-1-yl)phenol), where the 4-position is occupied by a propenyl group instead of an amino-methyl moiety .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4-[(prop-2-enylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-6-12-8-9-4-5-10(13)11(7-9)14-2/h3-5,7,12-13H,1,6,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTHFMDVISNDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol typically involves the alkylation of guaiacol (2-methoxyphenol) with allyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone .

Industrial Production Methods: Industrial production of this compound often involves the extraction of eugenol from clove oil through steam distillation. The extracted eugenol is then purified using techniques such as fractional distillation .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and biological activities of 2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol and its analogs:

Compound Name Substituents at 4-Position Key Biological Activities Toxicity Profile
This compound [(Prop-2-en-1-yl)amino]methyl Antimicrobial (inferred) Unknown (limited data)
Eugenol (2-methoxy-4-(prop-2-en-1-yl)phenol) Prop-2-en-1-yl Antiviral (HSV-1/HSV-2 IC50: 16.2–25.6 mg/mL) Non-cytotoxic at tested doses
Isoeugenol (2-methoxy-4-(1-propenyl)phenol) Prop-1-en-1-yl Flavoring agent, industrial applications Hepatotoxic (600 mg/kg in rats)
2-Methoxy-6-(2-propenyl)phenol Prop-2-en-1-yl at 6-position Insecticidal, resin/pharmaceutical precursor Not reported
2-Methoxy-4-(piperazin-1-ylmethyl)phenol Piperazinylmethyl N/A (structural analog) Higher hydrophilicity (logP 0.1)
Key Observations:

Substituent Effects on Bioactivity: The propenyl group in eugenol and isoeugenol is critical for antiviral activity (e.g., HSV inhibition) . Isoeugenol’s 1-propenyl isomer is associated with hepatotoxicity at high doses, likely due to metabolic activation into reactive intermediates . The target compound’s amino-methyl group may mitigate such risks, though this requires validation.

Physicochemical Properties: The amino-methyl group increases polarity compared to eugenol, reducing logP (predicted ~1.5–2.0 vs. eugenol’s ~2.3) and enhancing water solubility. This could improve bioavailability but may reduce membrane permeability . In contrast, piperazinylmethyl analogs (e.g., 2-Methoxy-4-(piperazin-1-ylmethyl)phenol) exhibit even lower logP (0.1) due to the basic piperazine ring, favoring solubility in acidic environments .

Antimicrobial and Antiviral Activity

  • Eugenol demonstrates broad-spectrum antiviral activity against HSV-1 and HSV-2, with IC50 values of 16.2–25.6 mg/mL, likely mediated by inhibition of viral entry or replication .
  • Isoeugenol derivatives show moderate cytotoxicity (e.g., 48% inhibition of cancer cells) but are less potent than halogenated analogs .
  • The target compound’s amino-methyl group could enhance interactions with bacterial or viral enzymes (e.g., glutathione S-transferase), though direct evidence is lacking.

Biological Activity

2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol, also known as 2-Methoxy-4-(allylaminomethyl)phenol, is a chemical compound with significant potential in medicinal chemistry due to its unique structural features. This compound includes a methoxy group and an allylamine derivative, which contribute to its biological activities. The molecular formula is C11_{11}H15_{15}N2_{2}O2_{2}, with a molecular weight of approximately 232.7 g/mol .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : Studies have shown that related compounds can inhibit tumor growth by targeting specific pathways involved in cancer progression. For instance, a derivative of this compound demonstrated significant inhibitory effects on colon cancer cell growth by inducing apoptosis and enhancing the expression of death receptors .
  • Antimicrobial Activity : The structural features of this compound suggest potential interactions with microbial targets, making it a candidate for further exploration in antimicrobial applications .

Anticancer Studies

A notable study investigated the effects of a structurally similar compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), which demonstrated superior stability and anti-cancer effects compared to other analogs. MMPP was shown to induce apoptotic cell death in colon cancer cells, significantly increasing the expression of cleaved caspases and death receptors DR5 and DR6. These findings suggest that compounds with similar structures may share these anticancer properties .

Antimicrobial Studies

Preliminary investigations into the antimicrobial potential of this compound indicate that it may exhibit activity against various bacterial strains. Its ability to interact with microbial membranes could be crucial for its effectiveness as an antimicrobial agent.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
2-MethoxyphenolC8_8H10_{10}O2_2Simple phenolic structure
EugenolC10_{10}H12_{12}O3_3Known for analgesic properties
4-AllylguaiacolC10_{10}H12_{12}O3_3Used in flavoring; similar functional groups

The unique combination of functional groups in this compound enhances its properties compared to these related compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol, and what reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions. A common approach is derivatization of the phenolic core via nucleophilic substitution or reductive amination. For example, analogous compounds (e.g., eugenol derivatives) are synthesized by reacting a phenolic precursor (e.g., 2-methoxy-4-(prop-2-en-1-yl)phenol) with sulfonyl chlorides in refluxing pyridine (18–24 hours), followed by extraction and purification . Optimizing yield requires controlled stoichiometry, inert atmospheres, and monitoring via TLC .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry. IR spectroscopy identifies functional groups (e.g., O–H, C=O stretches). GC-MS or LC-MS validates molecular weight and purity .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths, angles, and dihedral angles. For example, dihedral angles between aromatic rings (~73.6°) can confirm spatial arrangement .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • Methodological Answer : Common assays include:

  • Antimicrobial : Broth microdilution (MIC/MBC determination) against bacterial/fungal strains.
  • Anticancer : MTT assay for cytotoxicity in cancer cell lines.
  • Enzyme inhibition : Fluorescence-based assays targeting receptors or metabolic enzymes (e.g., CYP450). Studies often compare activity to eugenol derivatives, noting synergies with drugs like fluconazole .

Advanced Research Questions

Q. How do discrepancies between theoretical and experimental spectroscopic data inform structural elucidation?

  • Methodological Answer : Discrepancies in NMR chemical shifts or IR peaks may indicate unexpected tautomerism, hydrogen bonding, or solvent effects. Computational tools (e.g., DFT calculations with Gaussian) predict spectra, and deviations >0.3 ppm in 1H^1H-NMR suggest conformational flexibility or impurities. Cross-validate with SC-XRD to resolve ambiguities .

Q. What strategies mitigate crystallographic disorders in X-ray structures of this compound?

  • Methodological Answer : Crystallographic disorders arise from dynamic groups (e.g., allyl or methoxy moieties). Use SHELXL’s PART and SUMP commands to model partial occupancy. High-resolution data (<1.0 Å) and low-temperature (100 K) measurements reduce thermal motion artifacts. Refinement with WinGX/ORTEP visualizes anisotropic displacement parameters .

Q. How can molecular docking predict this compound’s interaction with biological targets, and what parameters validate the models?

  • Methodological Answer :

  • Docking : Use AutoDock Vina or Schrödinger to simulate binding to targets (e.g., bacterial enzymes or cancer receptors). Input the compound’s 3D structure (from SC-XRD or DFT optimization).
  • Validation : Compute RMSD values (<2.0 Å) between docked and crystallographic poses. Validate binding affinity with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. What are the implications of stereochemical variations in derivatives of this compound for pharmacological activity?

  • Methodological Answer : Stereochemistry (e.g., cis/trans isomers in the allyl group) affects bioavailability and target binding. Resolve enantiomers via chiral HPLC or asymmetric synthesis. Compare IC50_{50} values of isomers in bioassays; e.g., cis-configurations may enhance membrane permeability .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Seal in airtight containers under inert gas (N2_2) at 2–8°C to prevent oxidation.
  • PPE : Use nitrile gloves, lab coats, and fume hoods due to potential skin/eye irritation.
  • Disposal : Incinerate or neutralize with alkaline solutions (pH >10) to degrade phenolic groups. Refer to OSHA/Cal/OSHA guidelines for carcinogen handling .

Data Contradiction Analysis

Q. How should conflicting crystallographic data (e.g., bond length variations) be resolved?

  • Methodological Answer : Re-examine data collection parameters (e.g., radiation source, detector calibration). Compare with analogous structures (Cambridge Structural Database). Use Hirshfeld surface analysis to assess intermolecular interactions influencing bond lengths. If unresolved, perform neutron diffraction for proton position accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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